2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde
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Overview
Description
2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde is an organic compound with the molecular formula C12H10FNO2 This compound features a fluorophenyl group, a methyl group, and an oxazole ring, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde typically involves the reaction of 4-fluorobenzaldehyde with 2-amino-2-methylpropan-1-ol under acidic conditions to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process. The reaction mixture is then neutralized and purified to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid.
Reduction: 2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The oxazole ring and fluorophenyl group may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde
- 2-[2-(4-Bromophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde
- 2-[2-(4-Methylphenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde
Uniqueness
2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H10FNO2 |
---|---|
Molecular Weight |
219.21 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde |
InChI |
InChI=1S/C12H10FNO2/c1-8-11(6-7-15)14-12(16-8)9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3 |
InChI Key |
KSSYMNYBEJEROS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)F)CC=O |
Origin of Product |
United States |
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